4-Hydroxyphenylacetonitrile-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
137.17 g/mol |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2/i1D,2D,3D,4D |
InChI Key |
AYKYOOPFBCOXSL-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC#N)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxyphenylacetonitrile D4 and Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The primary strategies for preparing 4-Hydroxyphenylacetonitrile-d4 revolve around introducing deuterium atoms onto the aromatic ring. This can be achieved either by direct deuteration of the final molecule or by deuterating a precursor molecule which is then converted to the target compound.
The phenyl ring of 4-hydroxyphenylacetonitrile is activated towards electrophilic substitution by the electron-donating hydroxyl (-OH) group. This directs deuteration primarily to the ortho and para positions relative to the hydroxyl group. Since the para position is already substituted with the acetonitrile (B52724) group, deuterium incorporation is expected to occur at the two ortho positions (C2 and C6) and the meta position (C3 and C5). However, the activating effect of the hydroxyl group strongly favors exchange at the ortho positions. researchgate.netstackexchange.com
Studies on phenol (B47542) and its derivatives show that hydrogen-deuterium (H/D) exchange is significantly faster at the ortho and para positions compared to the meta position. stackexchange.com For instance, in site-selective H/D exchange reactions of phenol in subcritical water, exchange proceeds at the ortho and para sites with no exchange observed at the meta site. researchgate.net This inherent selectivity is a key principle in the synthesis of this compound, where the goal is to replace the four hydrogen atoms on the phenyl ring.
An effective route to this compound involves the deuteration of a suitable precursor followed by its conversion to the final product. A logical precursor is phenol, which can be perdeuterated (fully deuterated on the phenyl ring) to form phenol-d5 (B121304). This can be accomplished with high efficiency using various catalytic methods. stackexchange.comoup.com The resulting phenol-d5 can then be converted to this compound through established synthetic routes for introducing the cyanomethyl group, though this subsequent step may present its own challenges in maintaining the isotopic purity.
Alternatively, the non-deuterated 4-hydroxyphenylacetonitrile can be synthesized first, followed by a direct H/D exchange reaction to introduce deuterium. helsinki.figoogle.com This approach leverages the directing effect of the hydroxyl group to facilitate the exchange of the aromatic protons with deuterium from a deuterium source like deuterium oxide (D₂O).
Reaction Conditions and Catalytic Systems for Deuteration
The efficiency and selectivity of deuteration are highly dependent on the reaction conditions and the catalytic system employed. Both heterogeneous and homogeneous catalysts are utilized, often in conjunction with deuterium oxide (D₂O) as the deuterium source.
Catalytic systems involving transition metals are highly effective for deuterating aromatic rings. Platinum-on-carbon (Pt/C) has been shown to be a particularly efficient catalyst for H/D exchange on electron-rich aromatic compounds like phenols, using D₂O as the deuterium source. oup.com Interestingly, the presence of hydrogen gas (H₂) is often indispensable for the exchange reaction to proceed, even when D₂O is the primary deuterium source. oup.com The reaction can often be carried out under mild conditions; for example, phenol can be fully deuterated at room temperature using a Pt/C catalyst system. oup.com Other metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) have also been used to catalyze H/D exchange on various aromatic substrates. researchgate.netrsc.org
| Catalyst System | Deuterium Source | Substrate Example | Key Conditions | Deuterium Incorporation | Reference |
| Pt/C, H₂ | D₂O | Phenol | Room Temperature | Quantitative | oup.com |
| Pt/C, H₂ | D₂O | 4-n-Propylphenol | 80 °C | High at C3/C5, lower at C2/C6 | oup.com |
| Rh(III) | D₂O | Aromatic Carboxylic Acids | Low catalyst loading | Good to excellent ortho-deuteration | researchgate.netacs.orgnih.gov |
| FeNPs | D₂ gas | 4-Benzyloxyphenylacrylonitrile | Ambient pressure | >80% selectivity for α,β-system | smolecule.com |
This table presents examples of catalytic systems for the deuteration of phenols and related aromatic compounds.
Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for labeling reactions. rsc.org These reactions can be promoted under various conditions:
Acid Catalysis: The High Temperature/Dilute Acid (HTDA) method, using deuterated acids like D₂SO₄ in D₂O, can effectively deuterate phenols with a preference for the ortho and para positions. stackexchange.comdoubtnut.com
Metal Catalysis: As mentioned, transition metals like platinum are highly effective at catalyzing H/D exchange with D₂O. oup.com These reactions often take place in hydrothermal reactors (Parr reactors) at elevated temperatures (150-250 °C) and pressures to achieve high levels of deuteration. ansto.gov.auansto.gov.au Flow synthesis methods using microwave heating and a platinum catalyst have also been developed to improve reaction efficiency and throughput. tn-sanso.co.jp
Base Catalysis: Strong bases can also facilitate H/D exchange. For instance, potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can be used for the deuteration of nitrogen-containing heterocycles and may be applicable to other activated aromatic systems. d-nb.info
Catalyst-Free High-Temperature Reactions: Under sub- and supercritical conditions (e.g., 210-240 °C), D₂O can exchange protons on phenol rings without the need for a catalyst, demonstrating that temperature and pressure are critical parameters. researchgate.net
Purification and Isolation Techniques for Deuterated Products
After the deuteration reaction, the product must be isolated from the reaction mixture, which may contain the catalyst, unreacted starting material, partially deuterated species, and the deuterated solvent. The purification of the final deuterated compound is essential to ensure high isotopic and chemical purity. nih.gov
Standard laboratory and industrial techniques are employed for purification:
Distillation: If the product is volatile, distillation can be used to separate it from non-volatile impurities and is also a common method for recovering and recycling the expensive D₂O solvent. rsc.org
Chromatography: Various chromatographic methods are widely used for the purification of deuterated compounds. These include:
Flash Chromatography
High-Performance Liquid Chromatography (HPLC) ansto.gov.auansto.gov.au
Gel Permeation Chromatography (GPC) ansto.gov.au
Following purification, the identity, purity, and extent of deuteration of this compound must be confirmed. A combination of analytical techniques is used for this characterization.
| Technique | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| ¹H NMR | Confirms the absence of protons at specific sites and helps calculate the percentage of deuterium incorporation. | ansto.gov.auansto.gov.au |
| ²H NMR | Directly observes the deuterium nuclei, confirming their presence and location on the molecule. | ansto.gov.auansto.gov.au |
| ¹³C NMR | Confirms the carbon skeleton of the molecule and can show C-D coupling. | ansto.gov.auansto.gov.au |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides the isotopic distribution, allowing for calculation of the overall deuteration level. | ansto.gov.auansto.gov.au |
| Infrared (IR) Spectroscopy | Can detect the presence of C-D bonds, which have a characteristic stretching frequency different from C-H bonds. | ansto.gov.au |
This table summarizes the common analytical techniques used for the characterization and purity assessment of deuterated compounds.
Scalability Considerations for Research and Specialized Applications
The transition from small-scale laboratory synthesis to larger-scale production of deuterated compounds for research and specialized applications presents several challenges. nih.govnih.gov These include the cost and availability of deuterated starting materials, the efficiency of deuterium incorporation, and the robustness of the synthetic methodology. nih.govtn-sanso.co.jp
For research purposes, which may require milligram to gram quantities, methods like hydrogen isotope exchange (HIE) are often employed. researchgate.net HIE reactions can utilize readily available and inexpensive deuterium sources like D₂O. nih.gov However, achieving high levels of deuteration may necessitate multiple reaction cycles or the use of catalysts, which can complicate purification and increase costs.
For more specialized applications, such as in the development of deuterated active pharmaceutical ingredients, scalability becomes a primary concern. nih.govnih.gov Methodologies must be reliable, reproducible, and amenable to kilogram-scale production. nih.gov Flow chemistry has emerged as a promising technology to address these challenges. tn-sanso.co.jp It offers improved reaction control, enhanced safety, and the potential for continuous manufacturing, which can significantly reduce production time and costs compared to traditional batch processes. tn-sanso.co.jp For instance, a flow synthesis method using microwave irradiation has been developed for deuterated aromatic compounds, demonstrating high reaction and heating efficiencies. tn-sanso.co.jp
Another scalable approach involves the use of heterogeneous catalysts. A nanostructured iron catalyst, for example, has been successfully used for the selective deuteration of various (hetero)arenes, including phenols, on a kilogram scale using D₂O. nih.govnih.gov This method is advantageous due to the abundance and low cost of the iron catalyst and the use of an inexpensive deuterium source. nih.gov
The table below summarizes key considerations for scaling up the synthesis of deuterated compounds.
| Factor | Small-Scale (Research) | Large-Scale (Specialized Applications) |
| Primary Goal | Proof-of-concept, generation of analytical standards | Cost-effective, reproducible, and safe production |
| Typical Scale | Milligrams to grams | Kilograms and beyond |
| Key Methodologies | Hydrogen Isotope Exchange (HIE), use of deuterated reagents (e.g., LiAlD₄) nih.gov | Flow chemistry tn-sanso.co.jp, heterogeneous catalysis nih.govnih.gov |
| Deuterium Source | D₂O, deuterated solvents, specialized deuterated reagents nih.govtn-sanso.co.jp | D₂O (preferred for cost-effectiveness) nih.gov |
| Challenges | Achieving high isotopic purity, purification from catalysts | Process optimization, heat and mass transfer, cost of goods |
Comparative Analysis of Synthetic Pathways for Deuterated and Non-Deuterated Analogs
The synthesis of a deuterated compound like this compound often starts from its non-deuterated analog, 4-Hydroxyphenylacetonitrile, or a closely related precursor. The primary difference in the synthetic pathways lies in the introduction of deuterium atoms.
Synthesis of Non-Deuterated 4-Hydroxyphenylacetonitrile: The synthesis of 4-Hydroxyphenylacetonitrile can be achieved through various established methods. One common route involves the cyanation of a 4-hydroxybenzyl halide or alcohol. For example, 4-hydroxybenzyl alcohol can react with potassium cyanide in the presence of an acid to yield the desired nitrile. google.com Another approach is the Houben-Hoesch reaction, where 4-hydroxyphenylacetonitrile can be synthesized from resorcinol (B1680541) and malononitrile, though this is a multi-step process. helsinki.fi
Synthesis of Deuterated this compound: The introduction of deuterium into the 4-hydroxyphenylacetonitrile structure can be accomplished through several strategies:
Hydrogen Isotope Exchange (HIE): This is a common and often cost-effective method where the non-deuterated compound is treated with a deuterium source, typically D₂O, often in the presence of a catalyst (acid or base) or under elevated temperature and pressure. tn-sanso.co.jposti.gov For 4-Hydroxyphenylacetonitrile, the aromatic protons are exchanged for deuterium. The acidic phenolic proton will also readily exchange.
Reduction of a Precursor with a Deuterated Reagent: A nitrile group can be introduced early in the synthesis, and a subsequent reduction step can be performed using a deuterated reducing agent. For instance, the reduction of a suitable precursor with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms. nih.govnih.gov
Starting from a Deuterated Precursor: The synthesis can begin with a commercially available deuterated starting material, such as benzene-d6. This would then be functionalized to introduce the hydroxyl and acetonitrile groups.
The choice of synthetic pathway depends on the desired level and position of deuteration, as well as scalability and cost considerations. The following table provides a comparative overview of these pathways.
| Pathway | Description | Advantages | Disadvantages |
| Hydrogen Isotope Exchange (HIE) | Direct exchange of protons for deuterons on the non-deuterated analog. tn-sanso.co.jp | Atom-economical, uses inexpensive D₂O. nih.gov | May require harsh conditions, can lead to a mixture of isotopologues, may not be regioselective. |
| Reduction with Deuterated Reagents | Use of reagents like LiAlD₄ or NaBD₄ to introduce deuterium. nih.govnih.gov | High regioselectivity for specific positions. | Higher cost of deuterated reagents, potential for side reactions. |
| Synthesis from Deuterated Precursors | Building the molecule from a pre-deuterated starting material. | Precise control over the location of deuterium atoms. | High cost and limited availability of complex deuterated starting materials. |
Ultimately, the optimal synthetic strategy for this compound and its analogs requires a careful evaluation of the specific research or application needs, balancing the requirements for isotopic purity, yield, scalability, and cost.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to observe the deuterium nuclei within the 4-Hydroxyphenylacetonitrile-d4 molecule. This technique is crucial for confirming that the deuterium atoms are located at the intended positions on the phenyl ring and for assessing the isotopic enrichment. wikipedia.org
A typical ²H NMR spectrum of this compound would exhibit signals in the aromatic region, corresponding to the chemical shifts of the deuterium atoms that have replaced hydrogen on the benzene (B151609) ring. The chemical shift values in ²H NMR are analogous to those in proton (¹H) NMR. The presence of these signals provides definitive evidence of successful deuteration at the aromatic sites. The integration of these signals, relative to a known standard, can be used to quantify the level of deuterium enrichment.
Table 1: Expected ²H NMR Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| Chemical Shift (δ) | ~ 6.8 - 7.2 ppm | Corresponds to the aromatic region, confirming deuterium labeling on the phenyl ring. |
| Signal Multiplicity | Singlet (broad) | Due to the quadrupolar nature of the deuterium nucleus. |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Proton (¹H) NMR spectroscopy is employed to analyze the non-deuterated positions of the this compound molecule and to confirm the absence of protons at the deuterated sites. A key feature in the ¹H NMR spectrum of a successfully deuterated compound is the quenching, or significant reduction in intensity, of signals corresponding to the positions where deuterium has been incorporated. researchgate.net
For this compound, where the deuterium labels are on the phenyl ring, the aromatic signals in the ¹H NMR spectrum are expected to be significantly diminished or absent compared to the spectrum of the non-deuterated 4-Hydroxyphenylacetonitrile. chemicalbook.com The remaining signals, such as the singlet for the methylene (B1212753) (-CH₂-) protons and the broad singlet for the hydroxyl (-OH) proton, should remain intact.
Table 2: Comparison of ¹H NMR Data for 4-Hydroxyphenylacetonitrile and its d4-Analog
| Protons | 4-Hydroxyphenylacetonitrile Chemical Shift (δ, ppm) | Expected Observation in this compound |
|---|---|---|
| Aromatic (H-2, H-6) | ~ 7.14 | Signal significantly quenched or absent |
| Aromatic (H-3, H-5) | ~ 6.83 | Signal significantly quenched or absent |
| Methylene (-CH₂-) | ~ 3.67 | Signal present |
Data for 4-Hydroxyphenylacetonitrile is based on typical literature values and may vary. chemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The introduction of deuterium atoms induces subtle but measurable changes in the ¹³C NMR spectrum, known as deuterium isotope effects. nih.govmdpi.com These effects can manifest as slight upfield shifts (to lower ppm values) for the carbon atoms directly bonded to deuterium (¹J-coupling) and, to a lesser extent, for carbons two or more bonds away (long-range isotope effects). rsc.org
Furthermore, the signals for the deuterated carbons may appear as multiplets due to C-D coupling and often exhibit reduced intensity because of the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times. olemiss.edu
Table 3: Expected ¹³C NMR Isotope Effects in this compound
| Carbon Atom | Expected Isotope Effect | Consequence in Spectrum |
|---|---|---|
| C-D (aromatic) | One-bond isotope effect (upfield shift) | Signal shifted to a slightly lower ppm value; may show multiplicity due to C-D coupling and reduced intensity. |
| C-C-D (aromatic) | Two-bond isotope effect (smaller upfield shift) | Minor upfield shift compared to the non-deuterated compound. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight, isotopic purity, and quantity of this compound.
High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the isotopic purity of labeled compounds like this compound. nih.govrsc.org HRMS provides highly accurate mass measurements, allowing for the differentiation between the desired deuterated compound and any residual non-deuterated or partially deuterated species. almacgroup.comresearchgate.net
By analyzing the isotopic distribution of the molecular ion peak, the percentage of d0, d1, d2, d3, and d4 species can be precisely quantified. This detailed analysis is crucial for ensuring the quality and reliability of the labeled compound for its intended applications.
Table 4: Theoretical m/z Values for Isotopic Variants of 4-Hydroxyphenylacetonitrile
| Species | Molecular Formula | Exact Mass (Da) |
|---|---|---|
| d0 (non-deuterated) | C₈H₇NO | 133.0528 |
| d1 | C₈H₆DNO | 134.0591 |
| d2 | C₈H₅D₂NO | 135.0654 |
| d3 | C₈H₄D₃NO | 136.0716 |
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the separation, identification, and quantification of this compound in various matrices. nih.govfoodb.ca These techniques couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry.
In a typical GC-MS or LC-MS analysis, a sample containing this compound is introduced into the chromatograph, where it is separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and detected. The retention time from the chromatography provides an additional layer of identification, while the mass spectrum confirms the identity and allows for quantification. nih.govnih.govnih.gov
For quantitative analysis, a calibration curve is typically generated using standards of known concentration. The purity of a this compound sample can be assessed by the presence of any impurity peaks in the chromatogram.
Table 5: Analytical Parameters for GC-MS and LC-MS Analysis
| Technique | Typical Column | Ionization Mode | Common Application |
|---|---|---|---|
| GC-MS | Capillary column (e.g., DB-5ms) | Electron Ionization (EI) | Purity assessment, analysis of volatile derivatives. |
for this compound
Electron Ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of organic compounds through analysis of their fragmentation patterns. libretexts.org In the case of this compound, the four deuterium atoms on the phenyl ring serve as stable isotopic labels, providing valuable information for confirming fragmentation pathways. The molecular weight of the deuterated compound is 137.17 g/mol , an increase of 4 mass units compared to its non-deuterated counterpart (133.15 g/mol ). nih.govsigmaaldrich.com
Under typical 70 eV EI conditions, the molecule is expected to undergo several key fragmentation processes. The presence of the deuterium atoms allows for the unambiguous identification of fragments containing the aromatic ring. A primary fragmentation event for aromatic nitriles involves the loss of a hydrogen radical (or in this case, a deuterium radical) from the benzylic position, followed by rearrangement. However, a more significant fragmentation pathway for this molecule involves the cleavage of the benzylic C-C bond.
The mass spectrum of the non-deuterated 4-Hydroxyphenylacetonitrile shows a prominent molecular ion peak at m/z 133 and a base peak at m/z 107, corresponding to the hydroxytropylium ion, formed after cleavage of the cyanomethyl group (-CH2CN). For the d4 analogue, the molecular ion peak is expected at m/z 137. The key fragmentation would involve the loss of the cyanomethyl radical (•CH2CN), leading to a deuterated hydroxybenzyl cation. Due to the deuterium labeling, this fragment is observed at m/z 111, confirming that the fragment retains the deuterated aromatic ring.
Another characteristic fragmentation is the loss of hydrogen cyanide (HCN) from the molecular ion. For the deuterated species, this would still result in the loss of HCN (27 Da), as the nitrile group is not deuterated, leading to a fragment ion at m/z 110. The stability of the aromatic ring means that the molecular ion peak in aromatic nitriles is often strong and readily observable.
A summary of the expected key fragments for this compound compared to its non-deuterated form is presented below.
Table 1: Predicted Mass Spectrometry Fragmentation Data
| Fragment Description | Non-deuterated (m/z) | Deuterated (m/z) | Mass Shift (Da) |
|---|---|---|---|
| Molecular Ion [M]•+ | 133 | 137 | +4 |
| Loss of •CH2CN | 107 | 111 | +4 |
| Loss of HCN from [M]•+ | 106 | 110 | +4 |
This predictable mass shift is a powerful diagnostic tool for confirming the successful incorporation and location of deuterium atoms on the aromatic ring.
Vibrational spectroscopy provides detailed information about the bonding and structure of a molecule. The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable shifts in the vibrational frequencies of the associated bonds.
The most significant changes in the IR and Raman spectra of this compound compared to the unlabeled compound are observed in the vibrational modes involving the aromatic C-H bonds. The frequency of a vibrational mode is proportional to the square root of the force constant of the bond divided by the reduced mass of the atoms involved. Since deuterium is approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond.
This results in a shift of the aromatic C-D stretching vibrations to lower wavenumbers (typically around 2250 cm⁻¹) compared to the aromatic C-H stretches (typically 3100-3000 cm⁻¹). Similarly, the C-D in-plane and out-of-plane bending vibrations will also be shifted to lower frequencies. The vibrations associated with the non-deuterated parts of the molecule, such as the -OH stretch, the aliphatic -CH2- stretches, and the -C≡N stretch, are expected to remain largely unaffected.
Table 2: Expected Infrared Vibrational Mode Shifts
| Vibrational Mode | Typical Wavenumber (C-H) | Expected Wavenumber (C-D) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | ~2250 cm⁻¹ |
| Aromatic C-H In-Plane Bend | 1225 - 950 cm⁻¹ | Lower frequency shift expected |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 cm⁻¹ | Lower frequency shift expected |
| Aliphatic C-H Stretch | 2960 - 2850 cm⁻¹ | No significant shift |
| Nitrile (C≡N) Stretch | 2260 - 2220 cm⁻¹ | No significant shift |
| Phenolic O-H Stretch | ~3350 cm⁻¹ (broad) | No significant shift |
The observed shifts in the vibrational spectra serve as a definitive method for structural elucidation. The appearance of strong absorption bands in the ~2250 cm⁻¹ region and the corresponding disappearance or significant reduction of intensity in the aromatic C-H stretch region (3100-3000 cm⁻¹) confirm the presence and location of the deuterium atoms on the aromatic ring. This isotopic perturbation allows for the precise assignment of vibrational modes. By comparing the spectra of the deuterated and non-deuterated compounds, one can confidently attribute specific bands to the vibrations of the phenyl ring, distinguishing them from the vibrations of the hydroxyphenyl and cyanomethyl moieties. This technique is invaluable for verifying the regioselectivity of the deuteration process.
Chromatographic methods are essential for assessing the chemical and isotopic purity of this compound, as well as for separating it from potential isomers.
HPLC is a primary technique for determining the purity of non-volatile compounds like this compound. Due to the polar phenolic group, reversed-phase HPLC is the method of choice. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the phenolic proton remains protonated and peak shape is sharp.
The retention time of the d4-labeled compound will be nearly identical to its non-deuterated analog under standard reversed-phase conditions. Purity is assessed by integrating the area of the main peak relative to any impurity peaks detected, typically by a UV detector set to the absorbance maximum of the phenyl ring (around 275 nm). Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the simultaneous confirmation of the mass of the eluting peak, verifying its identity as the deuterated compound and assessing its isotopic purity.
Table 3: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
GC is suitable for the analysis of volatile or semi-volatile compounds. 4-Hydroxyphenylacetonitrile has a relatively high boiling point (330 °C), but it can be analyzed by GC, especially when using a high-temperature stable capillary column. biosynth.com The phenolic group can cause peak tailing due to interaction with the stationary phase. To mitigate this, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile trimethylsilyl (B98337) (TMS) ether by reacting it with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
The derivatized compound is then analyzed on a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5ms). As with HPLC, the deuterated and non-deuterated versions will have very similar retention times. GC coupled with mass spectrometry (GC-MS) is particularly powerful, as it provides both high-resolution separation and mass-based identification, allowing for excellent assessment of both chemical and isotopic purity.
Table 4: Typical GC-MS Method Parameters (after TMS Derivatization)
| Parameter | Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 70 eV |
| Mass Range | 40 - 450 amu |
Applications in Mechanistic and Kinetic Studies
Primary Kinetic Isotope Effects (KIEs)
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. libretexts.org For reactions involving 4-Hydroxyphenylacetonitrile-d4, a significant primary KIE (typically expressed as the ratio of rate constants, kH/kD > 1) indicates that a C-D bond on the aromatic ring is cleaved in the slowest step of the mechanism. libretexts.org
The magnitude of the primary KIE is a sensitive indicator of the transition state structure and can confirm whether C-H bond cleavage is rate-limiting. nih.gov For instance, in electrophilic aromatic substitution reactions where the removal of a proton (or deuteron) from the aromatic ring is the slow step, a large KIE would be expected. The presence of a significant primary deuterium (B1214612) KIE is often considered evidence that hydrogen abstraction is, at a minimum, partially rate-limiting. nih.gov In many enzymatic reactions, such as those catalyzed by cytochrome P450, a KIE value significantly greater than 1 provides strong evidence that C-H bond breaking is a key component of the rate-limiting step. nih.gov
The use of this compound allows researchers to directly probe the energetics of C-H bond activation. A slower reaction rate for the deuterated compound (a "normal" KIE where kH/kD > 1) confirms that the C-H bond is being cleaved in the rate-determining step. The theoretical maximum for a primary KIE involving the cleavage of a C-H versus a C-D bond at room temperature is approximately 7-8, although values can be larger if quantum tunneling occurs. libretexts.org
The following table illustrates typical primary KIE values observed in reactions where C-H bond cleavage is rate-determining, similar to what would be expected in studies utilizing this compound.
| Reaction Type | Catalyst/Enzyme | Typical kH/kD Value | Implication for Rate-Limiting Step |
| Aromatic Hydroxylation | Cytochrome P450 | 8.9 - 9.8 | C-H bond cleavage is largely rate-limiting. nih.gov |
| Benzylic Hydroxylation | Phenylalanine Hydroxylase | ~10 | C-H bond cleavage is rate-limiting. nih.gov |
| E2 Elimination | Base-mediated | ~6.7 | C-H bond is broken in the concerted step. princeton.edu |
Secondary Kinetic Isotope Effects (KIEs)
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. utdallas.edu These effects are generally smaller than primary KIEs but provide valuable information about changes in the local environment of the isotope between the reactant and the transition state. epfl.ch
While deuterium has nearly identical electronic properties to hydrogen, the shorter and stronger C-D bond can lead to subtle steric and electronic differences. Secondary KIEs can arise from these differences, reflecting changes in hybridization or hyperconjugation at or near the labeled position during the reaction. princeton.edu For this compound, a reaction occurring at the benzylic carbon (the -CH2CN group) could exhibit a secondary KIE due to the influence of the deuterated ring.
A common source of secondary KIEs is a change in the hybridization of a carbon atom attached to the isotope. wikipedia.org
Normal Secondary KIE (kH/kD > 1): Typically observed when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state. An sp2-hybridized carbon has less steric crowding, which favors the bulkier C-H bond over the C-D bond in the transition state. epfl.ch
Inverse Secondary KIE (kH/kD < 1): Observed when the hybridization changes from sp2 to sp3. The transition state is more sterically crowded, which favors the slightly less bulky C-D bond, leading to a faster reaction for the deuterated compound. epfl.chresearchgate.net
In a hypothetical reaction where a nucleophile adds to the aromatic ring of this compound, the hybridization of a ring carbon changes from sp2 to sp3. This would be expected to produce an inverse secondary KIE.
| Hybridization Change (at labeled C) | Type of Secondary KIE | Typical kH/kD Value | Example Reaction Type |
| sp3 → sp2 | Normal | ~1.1 - 1.2 | SN1 Solvolysis |
| sp2 → sp3 | Inverse | ~0.8 - 0.9 | Nucleophilic addition to a double bond epfl.ch |
Studies of Enzyme-Catalyzed Reactions
This compound is a particularly useful substrate for studying the mechanisms of enzymes that metabolize aromatic compounds, most notably the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes are crucial for the metabolism of a vast number of drugs and other xenobiotics. researchgate.net
The use of deuterated compounds like this compound is a well-established strategy to improve the metabolic stability of drugs by slowing down their rate of metabolism by enzymes like CYPs, a concept known as the "deuterium effect". nih.govingenza.com
Deuterium Effects on Enzyme Kinetics and Substrate Binding
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of a reaction. For an enzyme that metabolizes 4-Hydroxyphenylacetonitrile, if the breaking of a C-D bond on the phenyl ring is rate-limiting, a slower reaction rate would be expected for the d4 compound compared to its non-deuterated counterpart.
The magnitude of the KIE can provide valuable information about the transition state of the reaction. However, without specific studies on this compound with a particular enzyme, it is not possible to provide quantitative data on changes in kinetic parameters such as kcat or Km.
Similarly, deuterium substitution can subtly affect substrate binding to an enzyme. While typically a secondary effect, changes in vibrational modes of the molecule upon deuteration could influence the energetics of binding. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be required to quantify any such differences in binding affinity (Kd) for this compound, but no such studies have been published.
Mechanistic Probes for Biocatalytic Transformations
This compound would be an excellent mechanistic probe for biocatalytic transformations, such as those mediated by hydroxynitrile lyases or cytochrome P450 enzymes. By tracking the fate of the deuterium atoms, researchers could elucidate the specific steps of an enzymatic reaction. For example, in an oxidation reaction, the retention or loss of a deuterium atom from a specific position on the phenyl ring could distinguish between different proposed mechanisms. Unfortunately, there is no published research that has utilized this compound for this purpose.
Reaction Mechanism Elucidation through Deuterium Tracers
As a deuterium tracer, this compound could be used to follow the metabolic fate of the 4-hydroxyphenylacetyl group in a biological system. By using techniques such as mass spectrometry or NMR spectroscopy, researchers could identify metabolites of 4-Hydroxyphenylacetonitrile and determine which hydrogen atoms are retained or exchanged during metabolism. This would provide a detailed map of the metabolic pathway. The absence of such tracer studies with this compound means that its metabolic pathways have not been elucidated using this specific tool.
Isotope-Edited Spectroscopic Investigations
Isotope-edited spectroscopic techniques, particularly NMR spectroscopy, would be significantly enhanced by the use of this compound. In ¹H NMR, the signals from the deuterated positions would be absent, simplifying the spectrum and aiding in the assignment of the remaining proton signals. This is particularly useful when studying the interaction of the molecule with a protein, as it can help to identify the specific protons involved in binding.
Furthermore, in techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), the absence of certain proton signals due to deuteration can help to resolve ambiguities in spatial proximity measurements. Despite the potential of these applications, no isotope-edited spectroscopic investigations using this compound have been reported in the scientific literature.
Role in Biosynthesis and Metabolic Research
Tracing Metabolic Pathways in Biological Systems (In Vitro and Non-Human In Vivo)
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. 4-Hydroxyphenylacetonitrile-d4, with its deuterium-labeled phenyl ring, is an ideal tracer for delineating the metabolic fate of this nitrile compound in various biological systems.
Deuterium (B1214612) Labeling for Following Compound Transformations
The replacement of hydrogen with deuterium atoms creates a molecule that is chemically similar to the parent compound but has a greater mass. clearsynth.com This mass difference is readily detectable by mass spectrometry (MS), allowing researchers to distinguish the labeled compound and its subsequent metabolites from the endogenous, non-labeled pool. When this compound is introduced into an in vitro cell culture or a non-human in vivo model, its journey through various metabolic pathways can be meticulously followed. The deuterium atoms act as a "heavy" tag, enabling the unambiguous identification of molecules derived from the administered compound. clearsynth.com
Identification of Intermediate Metabolites
A key application of this compound is the identification of transient or low-abundance intermediate metabolites. In many metabolic pathways, intermediates are rapidly converted to the next product, making their detection challenging. By using the deuterated form, researchers can perform "pulse-chase" experiments. The biological system is first pulsed with this compound, and then samples are collected over time. Analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) can then reveal a series of deuterated compounds, representing the parent compound and its successive metabolites. researchgate.net This approach allows for the construction of a detailed metabolic map, revealing previously unknown intermediates in the biotransformation of 4-Hydroxyphenylacetonitrile.
Investigation of Enzymatic Transformations Involving Aromatic Rings
The aromatic ring of 4-Hydroxyphenylacetonitrile is a site for various enzymatic modifications, such as hydroxylation, which is a common reaction in drug metabolism and detoxification pathways. nih.gov The use of this compound can provide valuable insights into the mechanisms of enzymes that act on aromatic rings, such as cytochrome P450 monooxygenases. acs.org The kinetic isotope effect (KIE), where the C-D bond is stronger and thus broken more slowly than a C-H bond, can be exploited to study reaction mechanisms. researchgate.net By comparing the rate of enzymatic transformation of 4-Hydroxyphenylacetonitrile with its deuterated analog, researchers can determine whether the cleavage of a C-H (or C-D) bond on the aromatic ring is a rate-determining step of the reaction. nih.gov
Understanding Biodegradation and Biotransformation Processes of Nitriles
Nitrile compounds are present in the environment from both natural and industrial sources, and their biodegradation is of significant interest. frontiersin.org Microorganisms have evolved enzymatic pathways to hydrolyze nitriles to less toxic carboxylic acids and ammonia. researchgate.net this compound can be employed as a tracer to study the biodegradation of aromatic nitriles by specific microbial communities or purified enzymes. taylorfrancis.com For instance, studies have shown the biotransformation of 4-hydroxyphenylacetonitrile to 4-hydroxyphenylacetic acid by bacteria such as Alcaligenes faecalis. semanticscholar.org By using the deuterated substrate, the rate of degradation can be accurately measured, and the metabolic products can be definitively identified, even in complex environmental samples. This aids in understanding the efficiency of bioremediation processes and the enzymatic machinery involved. taylorfrancis.com
| Microorganism | Enzyme | Biotransformation Product |
| Alcaligenes faecalis | Arylacetonitrilase | 4-Hydroxyphenylacetic acid |
| Gordonia terrae | Nitrilase | Nicotinic acid (from a related nitrile) |
| Nocardia globerula | Nitrilase/Amidase | Benzoic acid (from benzonitrile) |
| Rhodococcus sp. | Nitrilase/Amidase | Various carboxylic acids |
Deuterium Metabolic Imaging (DMI) in Biological Systems (Non-Clinical Applications)
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that allows for the non-invasive, three-dimensional mapping of metabolic pathways in vivo. nottingham.ac.ukresearchgate.net This technique involves the administration of a deuterium-labeled substrate and subsequent detection of the labeled substrate and its metabolic products using deuterium MRI. yale.edu While commonly used with deuterated glucose or acetate (B1210297) to study energy metabolism, the principles of DMI can be extended to other deuterated compounds like this compound for specific, non-clinical research applications. researchgate.netnih.gov By administering this compound to a non-human model system, researchers could potentially visualize the spatial distribution of the compound and its key metabolites within tissues and organs over time, providing a dynamic view of its metabolic processing in a living organism. bruker.com
| DMI Parameter | Information Gained |
| Signal from this compound | Distribution and clearance of the parent compound |
| Signal from deuterated metabolites | Location and rate of metabolic activity |
| Ratio of metabolite to substrate | Flux through specific metabolic pathways |
Applications in Analytical Science As Internal Standards
Quantification in Complex Matrices Using Stable Isotope-Labeled Internal Standards
Quantitative analysis of analytes in complex matrices such as plasma, urine, or food extracts is fraught with challenges, most notably the "matrix effect."
Matrix effects, caused by co-eluting endogenous components of the sample, can lead to unpredictable ion suppression or enhancement in the mass spectrometer source, thereby compromising the accuracy of quantification. A stable isotope-labeled internal standard like 4-Hydroxyphenylacetonitrile-d4 is the most effective tool to compensate for these effects.
Because this compound is structurally almost identical to the native analyte, it exhibits the same behavior during sample preparation, chromatography, and ionization. It co-elutes with the analyte from the liquid chromatography (LC) or gas chromatography (GC) column and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix is effectively normalized, leading to a much more accurate and reliable measurement.
Table 1: Analyte and Internal Standard Transitions for LC-MS/MS Analysis This interactive table shows typical mass-to-charge ratio (m/z) transitions that would be monitored in a multiple reaction monitoring (MRM) experiment for quantifying 4-Hydroxyphenylacetonitrile using this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| 4-Hydroxyphenylacetonitrile | 134.1 | 116.1 | Analyte |
| This compound | 138.1 | 120.1 | Internal Standard |
Note: These values are illustrative and would be optimized during method development.
The use of a stable isotope-labeled internal standard corrects for analyte loss at every step of the analytical process, from extraction and handling to injection and ionization. Any physical or chemical loss of the target analyte is mirrored by a proportional loss of the deuterated standard. This consistent tracking ensures that the final calculated concentration is unaffected by variations in sample workup efficiency. The result is a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the assay. For instance, in metabolomic studies targeting tyrosine metabolites, the use of labeled internal standards is critical for achieving reliable quantification, with accuracies typically aimed between 80-120% and precision below 25% relative standard deviation (RSD).
Method Development and Validation in Analytical Chemistry
The development of robust and reliable analytical methods is a meticulous process. This compound plays a crucial role in several stages of this process.
During method development, various sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are evaluated to maximize analyte recovery and minimize interferences. By spiking the sample with this compound at the very beginning of the process, analysts can accurately assess the efficiency of each protocol. The recovery of the internal standard serves as a direct measure of the analyte's recovery, allowing for the selection of the most effective and consistent preparation method.
Table 2: Illustrative Recovery Data for Sample Preparation Optimization This table demonstrates how the recovery of this compound can be used to evaluate different extraction methods.
| Extraction Method | Analyte Peak Area | IS (d4) Peak Area | Analyte/IS Ratio | % Recovery of IS |
| Protein Precipitation | 185,000 | 190,000 | 0.97 | 76% |
| Liquid-Liquid Extraction | 210,000 | 225,000 | 0.93 | 90% |
| Solid-Phase Extraction | 235,000 | 230,000 | 1.02 | 92% |
Data are for illustrative purposes. Higher and more consistent recovery of the internal standard (IS) indicates a more robust sample preparation method.
For trace analysis, where analyte concentrations are very low, even minor variations in experimental conditions can lead to significant errors. The use of this compound ensures the method's robustness by compensating for slight fluctuations in instrument performance, injection volume, and environmental conditions. This ability to correct for system variability is essential for ensuring the long-term reproducibility of the method, a key requirement for regulatory submissions and clinical studies.
Quality Control and Reference Material Development
In a regulated analytical laboratory, quality control (QC) samples are analyzed alongside unknown samples to ensure the validity of the results. This compound is critical in this context. QC samples are prepared by spiking a known concentration of the native analyte into a representative matrix, along with the deuterated internal standard. The consistent and accurate measurement of these QC samples, verified by the stable analyte-to-internal-standard ratio, demonstrates that the analytical system is performing correctly.
Furthermore, well-characterized, high-purity stable isotope-labeled compounds like this compound are essential for the development of certified reference materials (CRMs). These CRMs are used to calibrate instruments and validate analytical methods, ensuring traceability and comparability of results across different laboratories and over time. The availability of such high-quality standards underpins the entire framework of modern analytical quality assurance.
Lack of Specific Data on this compound in Interlaboratory Comparison Studies
Despite a comprehensive search of scientific literature and analytical chemistry resources, no specific instances of "this compound" being utilized in formal interlaboratory comparison studies were identified. Therefore, detailed research findings and data tables for its application in this specific context are not available.
While the principles of using deuterated internal standards in analytical science are well-established for enhancing accuracy and precision, public records or scholarly articles detailing the performance of this compound in round robin or proficiency testing schemes could not be located.
Interlaboratory comparison studies are crucial for validating analytical methods and ensuring that different laboratories can achieve comparable and reliable results. In such studies, a homogenous sample is sent to multiple participating laboratories for analysis. The results are then statistically compared to assess the proficiency of the labs and the robustness of the analytical method.
The use of a deuterated internal standard like this compound would be intended to correct for variations in sample preparation and instrumental analysis, thereby improving the consistency of the measurements across different sites. An ideal interlaboratory study involving this compound would typically report on statistical measures such as:
Repeatability (within-laboratory precision): The consistency of results obtained by the same laboratory.
Reproducibility (between-laboratory precision): The consistency of results obtained by different laboratories.
Z-scores: A measure of how far an individual laboratory's result is from the consensus value of the group.
Coefficient of Variation (CV%): A standardized measure of the dispersion of the data points.
Without specific studies that have employed this compound, it is not possible to generate a data table or provide detailed research findings on its performance in interlaboratory comparisons. The scientific community relies on published data from such studies to establish the validity and transferability of analytical methods using specific internal standards.
Chemical Reactivity and Derivatization Studies of 4 Hydroxyphenylacetonitrile D4
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-Hydroxyphenylacetonitrile-d4 is a prime site for various chemical modifications, most notably O-alkylation and esterification. These reactions are fundamental in synthetic organic chemistry for the protection of the hydroxyl group or for the introduction of new functionalities.
Esterification: Phenols can be converted to esters by reaction with acid chlorides or acid anhydrides. libretexts.orgchemguide.co.uk Direct esterification with carboxylic acids is generally slow for phenols and often requires a catalyst. commonorganicchemistry.com The reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or even a catalyst like TiO2 under solvent-free conditions, would be expected to proceed efficiently to yield the corresponding ester. niscpr.res.in Similar to O-alkylation, the deuteration on the aromatic ring is not expected to significantly influence the course of this reaction.
The following table summarizes the expected outcomes of these reactions:
| Reaction | Reagents | Expected Product |
| O-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | 4-(Cyanomethyl-d4)phenyl methyl ether |
| Esterification | Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine) | 4-(Cyanomethyl-d4)phenyl acetate (B1210297) |
Reactions at the Acetonitrile (B52724) Moiety
The acetonitrile group (-CH2CN) offers another avenue for the chemical modification of this compound. The carbon-nitrogen triple bond can undergo hydrolysis and reduction, while the adjacent methylene (B1212753) group can participate in condensation reactions.
Nitrile Hydrolysis and Reduction
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For this compound, this reaction would produce 4-Hydroxyphenylacetic acid-d4. This transformation is a common step in the synthesis of various pharmaceuticals and other fine chemicals.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni). chemguide.co.ukucalgary.cacommonorganicchemistry.comlibretexts.org The reduction of this compound would yield deuterated tyramine (B21549) (4-(2-Aminoethyl-d4)phenol). caymanchem.com The use of milder reducing agents like DIBAL-H could potentially lead to the formation of the corresponding aldehyde after an aqueous workup. chemistrysteps.com
A summary of these transformations is presented in the table below:
| Reaction | Reagents | Expected Product |
| Hydrolysis | H3O+ or OH- | 4-Hydroxyphenylacetic acid-d4 |
| Reduction | LiAlH4, then H2O | 4-(2-Aminoethyl-d4)phenol (Tyramine-d4) |
| Catalytic Hydrogenation | H2, Catalyst (Pd, Pt, or Ni) | 4-(2-Aminoethyl-d4)phenol (Tyramine-d4) |
Cycloaddition and Condensation Reactions
Nitriles are known to participate in cycloaddition reactions, which are powerful tools for the construction of heterocyclic rings. clockss.orglongdom.org For example, [4+2] cycloaddition reactions, such as the Diels-Alder reaction, involve a conjugated diene and a dienophile. wikipedia.orgchemistrysteps.comorganic-chemistry.org While the acetonitrile group itself is not a typical dienophile, derivatives of this compound could potentially be functionalized to participate in such reactions.
Condensation reactions involving the active methylene group adjacent to the nitrile are also possible. This position is acidic and can be deprotonated by a suitable base to form a carbanion, which can then react with various electrophiles, such as aldehydes or ketones, in reactions like the Knoevenagel condensation.
Electrophilic Aromatic Substitution Reactions (Impact of Deuteration)
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.
The presence of deuterium (B1214612) atoms on the aromatic ring introduces the possibility of observing a kinetic isotope effect (KIE). wikipedia.org A primary KIE is observed when a C-D bond is broken in the rate-determining step of the reaction, which typically leads to a slower reaction rate compared to the C-H analogue because the C-D bond is stronger. libretexts.org However, for many electrophilic aromatic substitution reactions on activated rings like phenols, the initial attack of the electrophile to form the sigma complex is the rate-determining step, and the subsequent loss of a proton (or deuteron) is fast. masterorganicchemistry.commasterorganicchemistry.com In such cases, the primary KIE is often negligible or very small. quora.comechemi.com For instance, the nitration of deuterated benzene (B151609) proceeds at a similar rate to that of non-deuterated benzene. echemi.com However, in some cases, such as the iodination of phenol (B47542), a significant KIE has been observed, suggesting that the C-H/C-D bond cleavage is involved in the rate-determining step. acs.org
Therefore, the impact of deuteration on the rate of electrophilic aromatic substitution of this compound would depend on the specific reaction and its mechanism.
Synthesis of Labeled Derivatives for Further Research
This compound serves as a valuable starting material for the synthesis of other isotopically labeled compounds for use in various research fields, including pharmacology, metabolism studies, and as internal standards in analytical chemistry. eurisotop.com
One important application is the synthesis of deuterated neurotransmitters. As mentioned earlier, the reduction of this compound provides a direct route to deuterated tyramine. caymanchem.com Further enzymatic or chemical modifications of deuterated tyramine can lead to other labeled catecholamines. The synthesis of ring-deuterated L-DOPA and dopamine (B1211576) has been reported via acid-catalyzed isotopic exchange, demonstrating the utility of deuterated precursors in preparing complex labeled biomolecules. akjournals.comresearchgate.net
Influence of Deuterium on Reaction Yields and Selectivity
Yields: If a side reaction involving the cleavage of a C-H bond is suppressed due to a primary kinetic isotope effect upon deuteration, the yield of the main product that does not involve C-D bond cleavage may increase. Conversely, if the main reaction pathway is slowed down by a KIE, competing side reactions might become more prominent, leading to a lower yield of the desired product.
Selectivity: Deuterium substitution can alter the regioselectivity of a reaction. For example, studies on the hydroxylation of ethylbenzene (B125841) have shown that deuteration can change the preferred site of reaction from the benzylic position to the aromatic ring. nih.gov This "metabolic switching" is attributed to the different strengths of C-H and C-D bonds and the stabilization of reaction intermediates. While specific data for this compound is not available, it is plausible that similar effects could be observed in its reactions, leading to different ratios of ortho and para substituted products in electrophilic aromatic substitution, for instance. Secondary kinetic isotope effects, which occur at positions not directly involved in bond breaking, can also play a role in altering reaction selectivity, although these effects are generally smaller. wikipedia.orgcdnsciencepub.comacs.orgprinceton.edu
Theoretical and Computational Investigations
Quantum Mechanical (QM) Calculations for Isotope Effects
Quantum mechanical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) alters the electronic and vibrational properties of a molecule. These calculations can precisely model the kinetic isotope effect (KIE), a key phenomenon in mechanistic chemistry.
Transition State Theory (TST) is a cornerstone for explaining reaction rates. When combined with QM calculations, it can effectively predict how isotopic substitution affects these rates. The substitution of hydrogen with heavier deuterium on the phenyl ring of 4-Hydroxyphenylacetonitrile leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond.
In a reaction where a C-H bond on the aromatic ring is broken in the rate-determining step, substituting it with a C-D bond will typically result in a slower reaction rate. This is known as a primary kinetic isotope effect. TST calculations model the potential energy surface of a reaction, identifying the transition state (the highest energy point along the reaction coordinate). The energy difference between the reactants and the transition state determines the activation energy. Deuterium substitution can increase this activation energy, thereby slowing the reaction. Computational models can quantify this change, offering insights into the reaction mechanism. For instance, if a reaction involving 4-Hydroxyphenylacetonitrile-d4 shows a significant KIE upon deuteration of the aromatic ring, it strongly suggests that a C-H bond on the ring is cleaved during the transition state.
One of the most direct consequences of deuterium substitution is the change in vibrational frequencies of the molecule's bonds. According to the harmonic oscillator model, the vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the atoms involved. Since deuterium is twice as heavy as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond, resulting in a lower vibrational frequency.
This frequency shift directly impacts the Zero-Point Energy (ZPE) of the molecule, which is the lowest possible energy a quantum mechanical system can possess. The ZPE is calculated as the sum of all vibrational mode energies.
Table 1: Illustrative Comparison of Vibrational Frequencies and ZPE for C-H vs. C-D Bonds
| Bond Type | Typical Stretching Frequency (cm⁻¹) | Zero-Point Energy Contribution (kJ/mol) |
|---|---|---|
| Aromatic C-H | ~3000-3100 | ~18.3 |
Note: These are typical values used for illustrative purposes. Actual values for this compound would be determined through specific QM calculations.
QM software can perform vibrational frequency analysis on the optimized geometry of this compound. This analysis yields a set of vibrational modes and their corresponding frequencies. The difference in ZPE between the deuterated and non-deuterated isotopologues is a critical factor in calculating the kinetic isotope effect.
Molecular Dynamics (MD) Simulations of Deuterated Compounds
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For deuterated compounds, MD can reveal how isotopic substitution affects conformational dynamics, solvent interactions, and transport properties. By integrating classical equations of motion, MD simulations can model the movement of each atom in a system.
In the context of this compound, MD simulations could be used to explore:
Solvent Structuring: How the deuterated aromatic ring influences the organization of surrounding solvent molecules (e.g., water) compared to its non-deuterated counterpart.
Conformational Preferences: Whether the heavier mass of deuterium atoms subtly alters the rotational barriers or preferred conformations of the molecule.
Membrane Permeation: In biological contexts, MD simulations can model how the compound interacts with and passes through cell membranes, and whether deuteration affects this process.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Accurate force fields for deuterated species are essential for obtaining meaningful results.
Computational Studies of Reaction Mechanisms with Deuterated Intermediates
Computational studies are invaluable for mapping out complex reaction pathways. When a reaction involves intermediates, deuteration serves as a powerful label to trace the fate of specific atoms. For this compound, where the deuterium atoms are on the stable aromatic ring, they can act as probes for reactions that might involve the ring itself, such as electrophilic aromatic substitution.
Computational chemists can model the entire reaction coordinate, locating reactants, intermediates, transition states, and products. By calculating the energies of these species for both the deuterated and non-deuterated pathways, they can:
Validate Proposed Mechanisms: Comparing calculated kinetic isotope effects with experimental values can confirm or refute a proposed reaction mechanism.
Identify Rate-Determining Steps: The step that exhibits the largest KIE is often the rate-determining step of the reaction.
Uncover Hidden Intermediates: Sometimes, computational analysis can reveal fleeting intermediates that are not experimentally observable.
For example, a study on a reaction involving this compound could computationally model a proposed intermediate. If the calculated stability or subsequent reactivity of the deuterated intermediate aligns with experimental observations, it lends strong support to the proposed mechanism.
Prediction of Spectroscopic Properties for Deuterated Analogs
Computational methods are widely used to predict various spectroscopic properties, which is essential for characterizing newly synthesized or transient species. For this compound, these predictions are particularly useful for interpreting experimental spectra.
Infrared (IR) Spectroscopy: As discussed in section 8.1.2, deuteration significantly lowers the vibrational frequency of C-D bonds. QM calculations can predict the entire IR spectrum, showing a clear shift in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) to the C-D stretching region (around 2200-2300 cm⁻¹). This serves as a distinct signature of successful deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR would not show signals for the deuterium-substituted positions on the aromatic ring, ²H (Deuterium) NMR can be used. More commonly, ¹³C NMR is affected by the presence of deuterium. The C-D coupling patterns and the slight upfield shift (isotope shift) of the carbon atom directly bonded to deuterium can be predicted using computational methods.
Mass Spectrometry (MS): The most straightforward prediction is the molecular weight. This compound will have a molecular weight that is four units higher than its non-deuterated counterpart due to the four extra neutrons. This is readily verifiable by mass spectrometry.
Table 2: Predicted Spectroscopic Data Shifts for this compound
| Spectroscopy Type | Property | Non-Deuterated (H4) Analog | Deuterated (D4) Analog |
|---|---|---|---|
| Mass Spec | Molecular Weight | ~133.14 g/mol | ~137.16 g/mol |
| IR Spec | Aromatic C-X Stretch | ~3050 cm⁻¹ | ~2250 cm⁻¹ |
| ¹³C NMR | Isotope Shift on C-D Carbon | N/A | Small upfield shift (~0.1-0.5 ppm) |
Note: The values presented are illustrative and based on general principles of isotopic substitution. Precise values require specific quantum chemical calculations.
These computational predictions are not only crucial for academic research but also for practical applications, such as confirming the identity and purity of isotopically labeled standards used in metabolic studies or environmental analysis.
Conclusion and Future Research Directions
Summary of Current Academic Contributions of 4-Hydroxyphenylacetonitrile-d4 Research
While specific research focused exclusively on this compound is not extensively documented, its primary academic contribution lies in its role as an internal standard for quantitative analysis. acs.orgclearsynth.com The non-deuterated parent compound, 4-Hydroxyphenylacetonitrile, is an endogenous metabolite found in various plants, including white mustard and the horseradish tree, and is a degradation product of glucosinalbin. wikipedia.orgwikipedia.orghmdb.ca It is also studied for its biotransformation by microorganisms and as a potential biomarker. hmdb.casemanticscholar.org
In this context, this compound is crucial for the accurate quantification of its natural counterpart in complex biological and environmental samples. The use of a deuterated internal standard is a gold-standard technique in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov By adding a known quantity of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, thereby achieving highly accurate and precise measurements of the non-labeled analyte. clearsynth.com This application is fundamental in metabolomics, environmental analysis, and pharmacokinetic studies. musechem.comresearchgate.net
| Application Area | Function of Deuterated Standard | Scientific Benefit |
|---|---|---|
| Metabolomics | Accurate quantification of endogenous metabolites. silantes.com | Provides precise snapshots of physiological states. |
| Pharmacokinetics (ADME) | Trace drug metabolism and distribution. acs.orgnih.gov | Elucidates drug efficacy and safety profiles. |
| Environmental Science | Monitor pollutants and their degradation products. researchgate.net | Enables tracking of environmental contaminants. |
| Method Validation | Calibrate instruments and validate analytical procedures. clearsynth.com | Ensures robustness and reliability of scientific data. |
Emerging Methodologies in Deuterium (B1214612) Labeling and Analysis
The synthesis and analysis of deuterated compounds like this compound are continually evolving, driven by the need for greater efficiency, selectivity, and sustainability.
Labeling Methodologies: Traditional synthesis of deuterated compounds often involves building the molecule from scratch using isotopically enriched starting materials, which can be costly and time-consuming. x-chemrx.com Modern strategies focus on "late-stage" labeling, where deuterium is introduced into an already-formed molecule. acs.org
Hydrogen Isotope Exchange (HIE): This is a prominent late-stage method that swaps hydrogen atoms for deuterium directly on the target molecule, often using metal catalysts like iridium, ruthenium, or palladium. musechem.comresearchgate.net HIE is advantageous due to its atom economy and the use of readily available deuterium sources like heavy water (D₂O). x-chemrx.com
Photochemical Labeling: This approach uses light to initiate the deuteration process, often under mild, metal-free conditions. rsc.orgrsc.org Photoredox catalysis, for example, can selectively install deuterium at specific C-H bonds using D₂O as the isotope source. princeton.edu
Flow Chemistry: Performing deuteration reactions in continuous-flow reactors offers significant advantages over traditional batch synthesis. nih.govcolab.ws Flow chemistry provides precise control over reaction parameters, enhances safety, improves efficiency, and can be scaled for larger production. ansto.gov.aumdpi.com
Analysis Methodologies: Accurate analysis is critical to confirm the location and extent of deuterium incorporation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity of deuterated compounds by distinguishing between molecules with different numbers of deuterium atoms (isotopologues). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally used for structure elucidation, advances in NMR technology have made it a powerful tool for analyzing deuterated compounds. Quantitative Deuterium NMR (D-NMR) can determine the level of deuterium enrichment and verify its position within the molecule, often without the need for specialized deuterated solvents. sigmaaldrich.comrug.nl The development of cryoprobes has also helped overcome the low natural abundance and sensitivity of deuterium nuclei. researchgate.net
| Methodology | Principle | Key Advantages | Challenges |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Catalytic C-H activation to swap H for D. researchgate.net | Atom-efficient, late-stage functionalization. x-chemrx.com | Controlling regioselectivity. acs.org |
| Photochemical Labeling | Uses light to generate reactive intermediates for deuteration. rsc.org | Mild reaction conditions, high selectivity. rsc.org | Requires specialized equipment, solvent cost. rsc.org |
| Flow Chemistry | Continuous reaction in a microreactor. nih.gov | Enhanced safety, control, and scalability. ansto.gov.au | Initial setup cost and optimization. |
Potential for Novel Academic Applications and Interdisciplinary Research
Beyond its role as an internal standard, this compound and similar molecules hold potential for new avenues of research.
Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, meaning it breaks more slowly. musechem.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), can be exploited to study reaction mechanisms. nih.govportico.org By comparing the metabolic breakdown of 4-Hydroxyphenylacetonitrile with its d4 counterpart, researchers could identify the rate-determining steps in its enzymatic degradation, providing insights into metabolic pathways. nih.govresearchgate.net
Metabolic and Environmental Tracing: Stable isotopes are powerful tracers for tracking molecules in complex systems. synmr.in this compound could be used to follow the metabolic fate of its parent compound in biological systems or to trace its movement and degradation in environmental studies, similar to how D₂O is used in hydrology to track groundwater flow. zeochem.comisotope.com
Interdisciplinary Research: The study of deuterated compounds fosters collaboration between various fields. Synthetic chemists can work to develop more efficient labeling methods, while analytical chemists devise more sensitive detection techniques. adesisinc.com These tools can then be used by biochemists, pharmacologists, and environmental scientists to answer fundamental questions about how molecules behave in living organisms and ecosystems. solubilityofthings.com
Challenges and Opportunities in Deuterated Compound Research
The use of deuterated compounds, while powerful, is not without its difficulties and future potential.
Challenges:
Synthesis and Cost: The synthesis of specifically labeled deuterated compounds can be complex, requiring multi-step processes and expensive starting materials, notably D₂O. musechem.com Achieving high isotopic purity and regioselectivity remains a significant challenge. mdpi.com
Isotopic Effects: The very property that makes deuterium useful—the kinetic isotope effect—can sometimes be a drawback. For example, a deuterated internal standard may not perfectly co-elute with its non-deuterated analog during chromatography, complicating analysis. mdpi.com
Regulatory Hurdles: For deuterated compounds intended as drugs, regulatory agencies require clear evidence that the deuterated version offers significant advantages in safety or efficacy over the existing non-deuterated drug. musechem.com
Opportunities:
Improved Pharmaceuticals: The KIE can be harnessed to improve drug properties. By replacing hydrogen with deuterium at a site of metabolic attack, a drug's metabolic stability can be increased, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile. nih.govresearchgate.net
Greener Chemistry: Emerging labeling techniques like flow chemistry and photocatalysis are often more sustainable than traditional methods, using milder conditions and reducing waste. ansto.gov.auadesisinc.com
Advanced Materials: Deuteration is not limited to life sciences. It is also used to enhance the properties and stability of materials such as polymers and organic light-emitting diodes (OLEDs). researchgate.net
Expanding Analytical Precision: As analytical instruments become more sensitive, the demand for high-purity deuterated standards will grow, driving innovation in fields like metabolomics, proteomics, and environmental monitoring. adesisinc.comcongruencemarketinsights.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydroxyphenylacetonitrile-d4 with high isotopic purity?
- Methodology : Synthesis typically involves deuteration of the precursor molecule (e.g., 4-Hydroxyphenylacetonitrile) using deuterated reagents like D2O or deuterium gas under controlled catalytic conditions (e.g., palladium on carbon). Isotopic purity (>98% D) is ensured via repetitive purification steps, such as column chromatography coupled with deuterated solvents. Reaction progress is monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuteration at specific positions .
- Key Parameters :
- Temperature: 50–80°C (prevents deuterium exchange reversal).
- Catalyst: Pd/C or Raney nickel.
- Solvents: Deuterated methanol (CD3OD) or acetonitrile (CD3CN).
Q. How should researchers characterize the structural integrity and isotopic labeling of this compound?
- Analytical Techniques :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm deuteration (absence of proton signals at labeled positions) and structural fidelity .
- LC-MS/GC-MS : Quantify isotopic purity and detect impurities using high-resolution mass spectrometry .
- FTIR : Verify functional groups (e.g., nitrile C≡N stretch at ~2250 cm<sup>−1</sup> and hydroxyl O-H stretch at ~3300 cm<sup>−1</sup>) .
- Data Table :
| Technique | Target Parameter | Expected Outcome |
|---|---|---|
| <sup>1</sup>H NMR | Deuterium substitution | No peaks at 4-hydroxyphenyl protons |
| LC-MS | m/z ratio | [M+D]<sup>+</sup> peak at expected mass |
Q. What precautions are critical for handling and storing this compound in laboratory settings?
- Handling : Use chemically resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation of fine particles. Deuterated compounds are hygroscopic; store under inert gas (argon) in sealed containers .
- Storage : Maintain at −20°C in amber vials to prevent photodegradation and isotopic exchange. Regularly validate stability via NMR or MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data involving this compound as a tracer?
- Approach :
Control Experiments : Compare deuterated vs. non-deuterated compound kinetics in vitro (e.g., liver microsomes) to isolate isotopic effects .
Cross-Validation : Use complementary techniques (e.g., radioisotope tracing vs. LC-MS) to verify metabolite profiles .
Statistical Analysis : Apply multivariate regression to distinguish experimental noise from true metabolic discrepancies .
- Case Study : Inconsistent CYP450-mediated oxidation rates may arise from deuterium kinetic isotope effects (KIE). Adjust models by incorporating KIE correction factors (e.g., 2–3x slower reaction rates for deuterated positions) .
Q. What experimental designs are optimal for studying deuterium isotope effects (DIE) in this compound reactions?
- Design :
- Parallel Reactions : Conduct identical reactions with deuterated and non-deuterated analogs under controlled conditions (pH, temperature).
- Isotopic Perturbation : Use <sup>2</sup>H/<sup>1</sup>H isotopic scrambling studies to assess equilibrium effects .
Q. How can this compound be integrated into quantitative structure-activity relationship (QSAR) models for nitrile-containing drugs?
- Methodology :
Data Collection : Measure physicochemical properties (logP, pKa) using deuterated and non-deuterated analogs.
Computational Modeling : Apply density functional theory (DFT) to compare electronic effects of deuteration on nitrile reactivity .
Validation : Corrogate in vitro bioactivity data (e.g., enzyme inhibition) with QSAR predictions to refine deuterium’s role in pharmacodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
